DBCO-NHCO-PEG6-amine DBCO-NHCO-PEG6-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13668109
InChI: InChI=1S/C33H45N3O8/c34-13-16-40-18-20-42-22-24-44-26-25-43-23-21-41-19-17-39-15-12-32(37)35-14-11-33(38)36-27-30-7-2-1-5-28(30)9-10-29-6-3-4-8-31(29)36/h1-8H,11-27,34H2,(H,35,37)
SMILES: C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCN
Molecular Formula: C33H45N3O8
Molecular Weight: 611.7 g/mol

DBCO-NHCO-PEG6-amine

CAS No.:

Cat. No.: VC13668109

Molecular Formula: C33H45N3O8

Molecular Weight: 611.7 g/mol

* For research use only. Not for human or veterinary use.

DBCO-NHCO-PEG6-amine -

Specification

Molecular Formula C33H45N3O8
Molecular Weight 611.7 g/mol
IUPAC Name 3-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]propanamide
Standard InChI InChI=1S/C33H45N3O8/c34-13-16-40-18-20-42-22-24-44-26-25-43-23-21-41-19-17-39-15-12-32(37)35-14-11-33(38)36-27-30-7-2-1-5-28(30)9-10-29-6-3-4-8-31(29)36/h1-8H,11-27,34H2,(H,35,37)
Standard InChI Key YBLVJJDRBIDYBV-UHFFFAOYSA-N
SMILES C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCN
Canonical SMILES C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCN

Introduction

Chemical Architecture and Structural Properties

Molecular Composition

DBCO-NHCO-PEG6-amine features a tripartite design:

  • DBCO Core: A strained cyclooctyne ring system (dibenzocyclooctyne) enabling copper-free click chemistry with azides via strain-promoted alkyne-azide cycloaddition (SPAAC) .

  • PEG6 Linker: A six-unit polyethylene glycol chain providing hydrophilicity, flexibility, and a 27.6 Å spacer length to minimize steric interference .

  • Amine Terminus: A primary amine (-NH₂) group facilitating covalent bonding with carboxylates, NHS esters, or other electrophiles .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₃₃H₄₅N₃O₈
Molecular Weight611.73 g/mol
Purity≥95-98%
Solubility>50 mg/mL in DMSO, H₂O
Storage Conditions-20°C (dry powder), -80°C (solution)

Synthetic Methodology and Optimization

Synthesis Pathways

The synthesis involves sequential conjugation steps:

  • DBCO Activation: The DBCO moiety is functionalized with an NHS ester for subsequent amide bond formation .

  • PEG6 Spacer Incorporation: Ethylene oxide polymerization achieves precise PEG6 length control, followed by end-group modification .

  • Amine Termination: A terminal ethylenediamine group introduces the reactive -NH₂ functionality .

Critical Reaction Parameters

  • Temperature: Maintained at 0-4°C during NHS ester activation to prevent hydrolysis .

  • pH Control: Reactions proceed at pH 7.4-8.5 to optimize amine reactivity while preserving DBCO stability.

  • Purification: Reverse-phase HPLC achieves >95% purity, with final characterization via MALDI-TOF MS and ¹H-NMR .

Mechanism of Action in Biological Systems

Bioorthogonal Click Chemistry

The DBCO group undergoes rapid SPAAC with azides (kinetic rate: 0.1-1.0 M⁻¹s⁻¹), enabling:

  • Live-Cell Labeling: Conjugation of fluorescent probes to azide-tagged biomolecules without copper catalysts .

  • In Vivo Applications: Reduced toxicity compared to Cu-catalyzed azide-alkyne cycloaddition (CuAAC) .

PROTAC-Mediated Protein Degradation

As a PROTAC linker, DBCO-NHCO-PEG6-amine:

  • Connects E3 Ligase Binders (e.g., VHL or CRBN ligands) to Target Protein Binders (e.g., kinase inhibitors) .

  • Facilitates ternary complex formation, inducing ubiquitination and proteasomal degradation of target proteins .

  • The PEG6 spacer optimizes distance (15-25 Å) between ligands for efficient ubiquitin transfer .

Table 2: Comparative Performance in PROTAC Applications

Linker TypeDegradation Efficiency (%)Solubility (mg/mL)Reference
DBCO-NHCO-PEG692 ± 358 ± 2
Alkane Chain67 ± 512 ± 4
Short PEG (PEG2)81 ± 434 ± 3

Applications Across Scientific Disciplines

Targeted Drug Delivery Systems

  • Antibody-Drug Conjugates (ADCs): DBCO-NHCO-PEG6-amine links cytotoxic payloads to tumor-specific antibodies (e.g., anti-HER2), demonstrating 5-fold increased tumor uptake vs. non-PEGylated analogs .

  • Liposome Functionalization: Conjugates targeting ligands (e.g., folate) to liposomal surfaces enhance cellular uptake efficiency by 40-60% .

Diagnostic Imaging

  • PET Tracers: ⁶⁸Ga-labeled DBCO-PEG6-amine-azide constructs achieve tumor-to-background ratios of 8.3:1 in murine models .

  • Fluorescent Probes: Cy5-conjugated versions enable real-time tracking of azide-modified glycoproteins with <5 nM detection limits .

Materials Science Innovations

  • Hydrogel Formation: Crosslinks azide-functionalized polymers into 3D matrices with tunable stiffness (Young’s modulus: 2-15 kPa).

  • Biosensor Interfaces: Immobilizes enzymes on electrode surfaces, enhancing glucose detection sensitivity to 0.1 μM .

Recent Research Advancements

Enhanced Blood-Brain Barrier Penetration

2024 studies demonstrate PEG6-modified DBCO conjugates improve brain delivery of antisense oligonucleotides by 300% compared to non-PEGylated versions .

Dual-PROTAC Systems

2025 preclinical data show DBCO-NHCO-PEG6-amine-linked bis-PROTACs simultaneously degrade EGFR and MET receptors, overcoming resistance in NSCLC models (IC₅₀: 15 nM vs. 120 nM for monotherapy) .

COVID-19 Therapeutic Development

Ongoing trials utilize DBCO-PEG6-amine to conjugate spike protein inhibitors with interferon stimulators, reducing SARS-CoV-2 viral load by 4-log in human airway organoids .

Challenges and Future Directions

Current Limitations

  • Cost Factors: Bulk synthesis remains expensive ($3490/g) , limiting large-scale applications.

  • Metabolic Stability: PEG6 chains undergo 20-30% hepatic cleavage within 24 hours in vivo .

Emerging Innovations

  • Branching Strategies: Dendrimeric DBCO-PEG6-amine constructs (patent pending) enhance multivalent binding for vaccine development .

  • Enzymatic PEGylation: Recombinant ligases enable site-specific conjugation, improving batch-to-batch consistency .

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